molecular formula C14H21NO2 B7791936 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B7791936
M. Wt: 235.32 g/mol
InChI Key: IRWSLTSAQIJKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Effects : A study found that a compound related to 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated pronounced analgesic and anti-inflammatory activity, suggesting potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

  • Local Anesthetic Activity and Toxicity : Another study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. It found that these compounds showed high local anesthetic activity and could be promising drug candidates, although some exhibited variable hepatotoxicity (Azamatov et al., 2023).

  • Enantioselective Synthesis for Alkaloids : A research focused on the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, a compound structurally related to this compound. This synthesis could be crucial for the preparation of various alkaloids (Blank & Opatz, 2011).

  • Synthesis and Anticonvulsant Effects : Another study reported the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants. One of the synthesized molecules showed significant anticonvulsant activity, suggesting potential for further exploration in this area (Gitto et al., 2010).

  • Carbonic Anhydrase Inhibitors : Research identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamides as inhibitors of carbonic anhydrase isozymes. Some compounds showed high inhibitory effects and selectivity, indicating their potential in therapeutic applications (Gitto et al., 2011).

  • Psychopharmacological Activity : A study on 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed sedative-anxiolytic properties at certain doses, suggesting its potential in psychopharmacology (Sanoev, 2022).

properties

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSLTSAQIJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-1-isopropyl-6,7-dimethoxyisoquinoline was prepared by a procedure analogous to that described in example 4 for 1.2,3,4-tetrahydro-1-cyclopropyl-6,7-dimethoxy- isoquinoline but substituting in the first step isobutyryl chloride for cyclopropylcarbonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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